2-(Aminomethyl)pyrimidine-5-carbonitrile hydrochloride
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Overview
Description
2-(Aminomethyl)pyrimidine-5-carbonitrile hydrochloride is a chemical compound with the molecular formula C6H7ClN4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Mechanism of Action
Target of Action
The primary target of 2-(Aminomethyl)pyrimidine-5-carbonitrile hydrochloride is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a crucial regulator of numerous biological processes, including cell cycle progression and apoptosis inhibition . It has been identified as a promising target for the development of anticancer therapies .
Mode of Action
This compound acts as an ATP mimicking tyrosine kinase inhibitor of EGFR . It binds to the active site of EGFR, thereby inhibiting its tyrosine kinase activity . This inhibition disrupts the signal transduction pathways regulated by EGFR, leading to the suppression of cell proliferation and induction of apoptosis .
Biochemical Pathways
The compound’s action on EGFR affects several downstream biochemical pathways. The most significant of these is the RAS/RAF/MEK/ERK pathway , which is involved in cell cycle regulation and apoptosis. By inhibiting EGFR, the compound disrupts this pathway, leading to cell cycle arrest and apoptosis .
Result of Action
The compound’s action results in significant molecular and cellular effects. It can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in various cancer cell lines . Additionally, it has been found to upregulate the level of caspase-3, a key enzyme involved in the execution-phase of cell apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)pyrimidine-5-carbonitrile hydrochloride typically involves the reaction of pyrimidine derivatives with aminomethyl groups under controlled conditions. One common method involves the reaction of 2-chloromethylpyrimidine with ammonia or an amine to introduce the aminomethyl group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)pyrimidine-5-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce aminomethyl derivatives .
Scientific Research Applications
2-(Aminomethyl)pyrimidine-5-carbonitrile hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active compounds.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)pyrimidine-5-carbonitrile
- 4-amino-2-methyl-pyrimidine-5-carbonitrile
- 2-(Aminomethyl)pyrimidine-5-carboxamide
Uniqueness
2-(Aminomethyl)pyrimidine-5-carbonitrile hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts .
Properties
IUPAC Name |
2-(aminomethyl)pyrimidine-5-carbonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.ClH/c7-1-5-3-9-6(2-8)10-4-5;/h3-4H,2,8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PELGAHCQEYWUNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CN)C#N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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